molecular formula C19H17N3O3S B5012989 8-{[5-(Morpholin-4-yl)-2-nitrophenyl]sulfanyl}quinoline

8-{[5-(Morpholin-4-yl)-2-nitrophenyl]sulfanyl}quinoline

Cat. No.: B5012989
M. Wt: 367.4 g/mol
InChI Key: AZBIQQHTTHQUND-UHFFFAOYSA-N
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Description

8-{[5-(Morpholin-4-yl)-2-nitrophenyl]sulfanyl}quinoline is a complex organic compound that features a quinoline core substituted with a morpholine ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[5-(Morpholin-4-yl)-2-nitrophenyl]sulfanyl}quinoline typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

8-{[5-(Morpholin-4-yl)-2-nitrophenyl]sulfanyl}quinoline undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic applications .

Scientific Research Applications

8-{[5-(Morpholin-4-yl)-2-nitrophenyl]sulfanyl}quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-{[5-(Morpholin-4-yl)-2-nitrophenyl]sulfanyl}quinoline involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can enhance solubility and bioavailability. The quinoline core is known to interact with various biological targets, including enzymes and receptors, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[5-(Morpholin-4-yl)-2-nitrophenyl]sulfanyl}quinoline is unique due to its combination of a quinoline core with both a morpholine ring and a nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(4-nitro-3-quinolin-8-ylsulfanylphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-22(24)16-7-6-15(21-9-11-25-12-10-21)13-18(16)26-17-5-1-3-14-4-2-8-20-19(14)17/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBIQQHTTHQUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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